Calcium lactate can be derived from the fermentation of carbohydrates, typically using lactic acid bacteria. The primary sources for its production include corn and sugar beet pulp, which are rich in fermentable sugars. These carbohydrates undergo fermentation to produce lactic acid, which subsequently reacts with calcium salts to form calcium lactate.
Calcium lactate is classified under organic compounds and falls within the category of carboxylate salts. It is often categorized as a food additive (E327) and is recognized for its safety and efficacy in various applications.
Calcium lactate can be synthesized through several methods:
The synthesis parameters such as temperature, molar ratios of reactants, and reaction time significantly influence the yield and purity of calcium lactate. For example, optimal conditions for the direct synthesis from glycerol include a reaction temperature of 200 °C and specific catalyst compositions to enhance yield .
Calcium lactate consists of two lactic acid molecules bonded to one calcium ion. Its structural formula can be depicted as:
This configuration highlights the coordination between the calcium ion and the carboxylate groups from the lactic acid molecules.
Calcium lactate participates in various chemical reactions:
The reaction kinetics can vary based on factors such as temperature and concentration of reactants. For example, higher temperatures generally accelerate the reaction rates leading to increased yields .
Calcium lactate acts primarily as a source of calcium ions in biological systems. Upon ingestion, it dissociates into calcium ions and lactate ions in the gastrointestinal tract. The mechanism involves:
Studies indicate that calcium lactate has comparable bioavailability to other forms of calcium supplements .
Relevant analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) confirm its structural integrity and purity .
Calcium lactate has diverse applications across various fields:
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